
7,8-Dehydro-Nalmefen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dehydro Nalmefene is a derivative of nalmefene, a medication primarily used to treat opioid dependence and alcohol dependence. This compound is known for its ability to block the effects of opioids at the mu-opioid receptor, making it a valuable tool in addiction treatment research.
Wissenschaftliche Forschungsanwendungen
7,8-Dehydro Nalmefene has several scientific research applications:
Chemistry: It is used to study the mechanisms of opioid receptor antagonists and their interactions with various receptors.
Biology: Researchers explore its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in treating opioid and alcohol dependence, offering an alternative to nalmefene with potentially improved properties.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Wirkmechanismus
Target of Action
The primary targets of 7,8-Dehydro Nalmefene are the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor . These opioid receptors are involved in various brain signaling pathways, including the mesolimbic pathway, which plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse .
Mode of Action
As an antagonist, 7,8-Dehydro Nalmefene blocks ligands from binding to the opioid receptor . This prevents opioid molecules from attaching and exerting their effects. Animal studies suggest that kappa-opioid receptor signaling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens .
Biochemical Pathways
7,8-Dehydro Nalmefene affects the cortico-mesolimbic functions, possibly by modulating them . Preclinical studies suggest that 7,8-Dehydro Nalmefene restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system .
Pharmacokinetics
The pharmacokinetics of 7,8-Dehydro Nalmefene involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40–50% when administered orally . It is metabolized in the liver and has an elimination half-life of approximately 10.8 ± 5.2 hours . The compound is excreted through the kidneys .
Result of Action
The action of 7,8-Dehydro Nalmefene results in the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has a longer duration of action than naloxone, another opioid antagonist used to reverse opioid overdose . In a study of brain receptor occupancy, a 1 mg dose of 7,8-Dehydro Nalmefene blocked over 80% of brain opioid receptors .
Biochemische Analyse
Biochemical Properties
7,8-Dehydro Nalmefene, like its parent compound Nalmefene, is likely to interact with opioid receptors, including the mu (μ)-opioid and delta (δ)-opioid receptors . The nature of these interactions is likely to be antagonistic, similar to Nalmefene, thereby reversing or reducing the effects of opioids .
Cellular Effects
The cellular effects of 7,8-Dehydro Nalmefene are not fully understood due to limited research. It’s parent compound, Nalmefene, has been shown to have significant effects on various types of cells and cellular processes . For instance, Nalmefene can reverse the respiratory depression caused by opioid overdose . It’s plausible that 7,8-Dehydro Nalmefene may have similar effects.
Molecular Mechanism
The molecular mechanism of action of 7,8-Dehydro Nalmefene is not well-studied. Nalmefene, its parent compound, acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . This suggests that 7,8-Dehydro Nalmefene might exert its effects at the molecular level through similar interactions with these opioid receptors.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 7,8-Dehydro Nalmefene in laboratory settings. Nalmefene has been shown to have a long duration of action, surpassing most opioids . This could suggest that 7,8-Dehydro Nalmefene may also exhibit prolonged effects in laboratory settings.
Dosage Effects in Animal Models
Information on the dosage effects of 7,8-Dehydro Nalmefene in animal models is currently not available. Nalmefene has been used in various dosages in animal models to study its effects .
Transport and Distribution
The transport and distribution of 7,8-Dehydro Nalmefene within cells and tissues are not well-studied. Nalmefene is distributed rapidly following a parenteral dose, blocking over 80% of brain opioid receptors within 5 minutes .
Vorbereitungsmethoden
The synthesis of 7,8-Dehydro Nalmefene involves several steps, starting from nalmefene. The process typically includes:
Oxidation: Nalmefene undergoes an oxidation reaction to form 7,8-Dehydro Nalmefene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific oxidizing agents and solvents to ensure the desired product is obtained.
Industrial Production: Industrial production methods focus on optimizing yield and purity. .
Analyse Chemischer Reaktionen
7,8-Dehydro Nalmefene undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis of 7,8-Dehydro Nalmefene from nalmefene.
Reduction: The compound can be reduced back to nalmefene under specific conditions.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out in solvents such as methanol or ethanol.
Major Products: The primary product is 7,8-Dehydro Nalmefene, with potential side products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
7,8-Dehydro Nalmefene is similar to other opioid antagonists like nalmefene and naltrexone:
Nalmefene: Both compounds block opioid receptors, but 7,8-Dehydro Nalmefene may offer improved oral bioavailability and a longer duration of action.
Naltrexone: While structurally similar, 7,8-Dehydro Nalmefene may have advantages in terms of absorption and reduced liver toxicity.
Uniqueness: The unique properties of 7,8-Dehydro Nalmefene, such as its potential for better oral absorption and longer-lasting effects, make it a promising candidate for further research and development
Conclusion
7,8-Dehydro Nalmefene is a compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject for scientific research, particularly in the context of addiction treatment.
Eigenschaften
CAS-Nummer |
91598-83-3 |
|---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.419 |
IUPAC-Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
DNMTZPZJQISVPP-MBPVOVBZSA-N |
SMILES |
C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Synonyme |
(5α)-17-(Cyclopropylmethyl)-7,8-didehydro-4,5-epoxy-6-methylene-morphinan-3,14-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


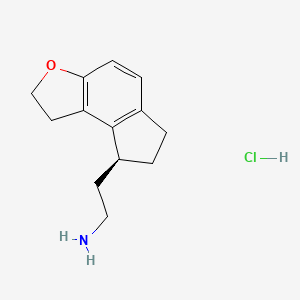
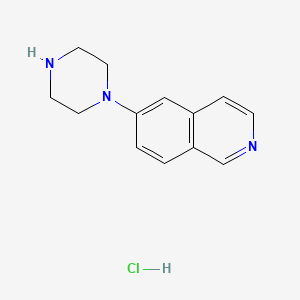

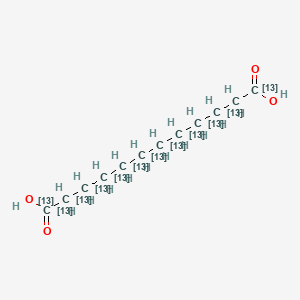
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

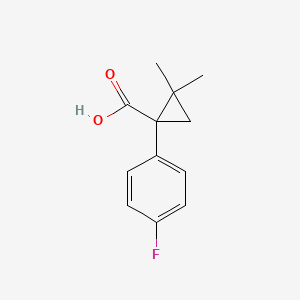
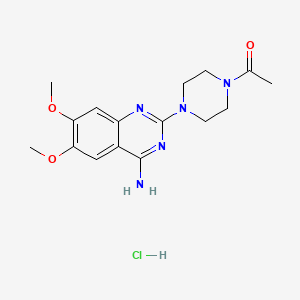


![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)
